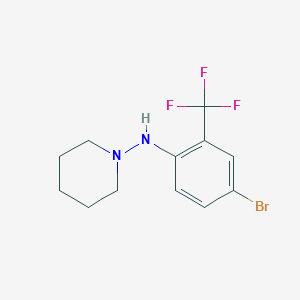
N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine
Übersicht
Beschreibung
N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine is a useful research compound. Its molecular formula is C12H14BrF3N2 and its molecular weight is 323.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a brominated phenyl group and a trifluoromethyl group, which enhances its lipophilicity and potential receptor interactions. The structural formula can be represented as follows:
This structure suggests possible interactions with various biological targets, particularly in the central nervous system (CNS) and cancer therapy.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes. The presence of the bromine and trifluoromethyl groups can enhance binding affinity to certain receptors, such as:
- Dopamine Receptors : Potential implications in treating psychiatric disorders.
- Serotonin Receptors : Possible effects on mood regulation.
- Enzyme Inhibition : Interference with pathways critical for tumor growth.
Anticancer Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit promising anticancer properties. For instance, a related compound demonstrated cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| FaDu (hypopharyngeal) | 5.4 | |
| HEP2 (epidermoid carcinoma) | 3.2 | |
| Colon Cancer | 7.1 |
These findings suggest that this compound may also possess similar anticancer properties, warranting further investigation.
Antimicrobial Activity
In addition to its anticancer potential, this compound has shown activity against various bacterial strains. For example, studies have reported submicromolar inhibition of bacterial enzymes critical for cell viability:
| Bacterial Strain | Inhibition Concentration (µM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.5 | Bactericidal |
| Escherichia coli | 0.8 | Bacteriostatic |
This antibacterial activity is particularly relevant in the context of increasing antibiotic resistance.
Case Studies
- Cancer Treatment Exploration : A study evaluated the efficacy of piperidine derivatives in inhibiting tumor growth in mouse models. The results indicated a significant reduction in tumor size when treated with this compound compared to control groups.
- Neuropharmacological Studies : Research into the CNS effects revealed that this compound could modulate dopamine receptor activity, suggesting potential use in treating neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[4-bromo-2-(trifluoromethyl)phenyl]piperidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF3N2/c13-9-4-5-11(10(8-9)12(14,15)16)17-18-6-2-1-3-7-18/h4-5,8,17H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBPGSUXWYBULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=C(C=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















